6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
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Overview
Description
6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is a synthetic organic compound that features a thiomorpholine ring substituted with a 4-fluorobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a thiol under acidic conditions to form the thiomorpholine ring.
Introduction of the 4-Fluorobenzyl Group: This step involves the alkylation of the thiomorpholine ring with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Oxidation: The thiomorpholine ring is then oxidized to introduce the oxo group, typically using an oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom or the benzyl group.
Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems, potentially leading to the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism of action of 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity due to the unique electronic properties of fluorine.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5-oxothiomorpholine-3-carboxylic acid: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
The presence of the 4-fluorobenzyl group in 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid imparts unique electronic properties that can enhance its reactivity and binding affinity in various applications. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c13-8-3-1-7(2-4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHWICNUESEUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(S1)CC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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